Compound Description: PF-06747775 (21), also known as N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide, is an irreversible pyrrolopyrimidine inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It exhibits potent EGFR activity against four common mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del), alongside desirable ADME properties. PF-06747775 is currently undergoing Phase I clinical trials for EGFR-driven non-small cell lung cancer (NSCLC).
Relevance: While PF-06747775's core structure differs from (3R*,4R*)-1-[(2-Methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, both compounds are designed as kinase inhibitors, specifically targeting EGFR. This shared target and overall aim of modulating kinase activity establish their structural relationship in terms of pharmacological classification.
PF-06459988
Compound Description: PF-06459988 is a covalent inhibitor that targets the EGFR kinase domain harboring the L858R, T790M, and V948R mutations. Its full chemical name is 1-{(3R,4R)-3-[5-Chloro-2-(1-methyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxymethyl]-4-methoxy-pyrrolidin-1-yl}propenone.
Relevance: PF-06459988 is structurally related to (3R*,4R*)-1-[(2-Methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol through their shared focus on EGFR kinase inhibition and the presence of a pyrrolidine ring system in both structures. This shared target and structural motif highlight their relatedness in the context of drug development for EGFR-driven cancers.
Compound Description: This compound is a covalent inhibitor that binds to the EGFR kinase domain carrying the L858R, T790M, and V948R mutations. Its structure features a pyrrolidine ring system and a pyrazolyl amino group.
Relevance: Similar to (3R*,4R*)-1-[(2-Methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, this compound is designed for EGFR kinase inhibition. Their structures share common elements, such as the pyrrolidine ring, indicating their design rationale against a shared target.
SSR240612
Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. Its chemical name is (2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride. [, ] This potent and orally active compound exhibits a high selectivity for B1 over B2 receptors, effectively inhibiting various bradykinin-mediated effects. [, ]
Relevance: Both SSR240612 and (3R*,4R*)-1-[(2-Methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol possess a 2,6-dimethylpiperidine moiety. [, ] This shared structural feature highlights their potential commonalities in terms of binding interactions and pharmacological activity, although they target different receptors.
Compound Description: (2S,3R)β-Methyl-2′,6′-dimethyltyrosine-l-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-l-Tic-OH] is a potent and highly selective δ-opioid receptor antagonist. [, ] This constrained opioid peptide exhibits high affinity for δ-opioid receptors while showing no activity at μ-opioid receptors. [, ]
Relevance: Both (2S,3R)TMT-l-Tic-OH and (3R*,4R*)-1-[(2-Methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol demonstrate the importance of stereochemistry in receptor selectivity and binding affinity. [, ] The specific (2S,3R) configuration of (2S,3R)TMT-l-Tic-OH dictates its δ-opioid receptor selectivity, similar to how the (3R*,4R*) stereochemistry of (3R*,4R*)-1-[(2-Methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol likely influences its binding to its target.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.